molecular formula C9H19NO B13563463 [4-(Propan-2-yl)oxan-4-yl]methanamine

[4-(Propan-2-yl)oxan-4-yl]methanamine

Katalognummer: B13563463
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: PFIDJAFWAAAKTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Propan-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C9H19NO It is a derivative of oxane, featuring a methanamine group attached to the fourth carbon of the oxane ring, with an isopropyl group at the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with appropriate amine precursors. One common method involves the reaction of 4-hydroxyoxane with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Propan-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(Propan-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for drugs used to treat various conditions, including neurological disorders and infections.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It may be used in the production of polymers, resins, and coatings.

Wirkmechanismus

The mechanism of action of [4-(Propan-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [4-(2-Methoxyphenyl)oxan-4-yl]methanamine: This compound features a methoxyphenyl group instead of an isopropyl group.

    [4-(2-Methylphenyl)oxan-4-yl]methanamine: This compound has a methylphenyl group in place of the isopropyl group.

    [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine: This compound includes a phenylpiperazinyl group.

Uniqueness

[4-(Propan-2-yl)oxan-4-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and methanamine functionality make it a versatile intermediate in various synthetic pathways and applications.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

(4-propan-2-yloxan-4-yl)methanamine

InChI

InChI=1S/C9H19NO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3

InChI-Schlüssel

PFIDJAFWAAAKTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CCOCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.